

Spectroscopic Characterization of Allyl Stearate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Allyl stearate*

CAS No.: 6289-31-2

Cat. No.: B1596449

[Get Quote](#)

Introduction

Allyl stearate, the ester of allyl alcohol and stearic acid, is a molecule of significant interest in polymer chemistry and as a potential bio-based monomer. Its unique structure, combining a long saturated fatty acid chain with a reactive allyl group, imparts properties that are valuable in the synthesis of novel polymers, coatings, and lubricants. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of **allyl stearate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data, providing researchers, scientists, and drug development professionals with a definitive resource for the characterization of this compound.

Molecular Structure of Allyl Stearate

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of **allyl stearate**. The molecule consists of an 18-carbon saturated fatty acid chain (stearate)

linked to a three-carbon allyl group via an ester functionality.

Caption: Molecular structure of **allyl stearate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For **allyl stearate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy: A Predictive Analysis

While a publicly available, high-resolution ^1H NMR spectrum of pure **allyl stearate** is not readily accessible, a predictive analysis based on the well-established chemical shifts of its constituent functional groups provides a reliable expectation of the spectrum. The key proton environments are in the allyl group and the stearate chain.

Experimental Protocol (General):

- Sample Preparation: Dissolve approximately 5-10 mg of **allyl stearate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: 0-12 ppm.

Predicted ^1H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.90	ddt	1H	-CH=CH ₂
~5.30	dq	1H	-CH=CH ₂ (trans)
~5.20	dq	1H	-CH=CH ₂ (cis)
~4.57	dt	2H	-O-CH ₂ -CH=
~2.30	t	2H	-CH ₂ -COO-
~1.62	quintet	2H	-CH ₂ -CH ₂ -COO-
~1.25	br s	28H	-(CH ₂) ₁₄ -
~0.88	t	3H	-CH ₃

Analysis and Interpretation:

- **Allyl Protons (δ 4.5-6.0 ppm):** The three protons of the allyl group are the most downfield signals due to the deshielding effect of the double bond and the ester oxygen. The methine proton (-CH=) appears as a complex multiplet (ddt - doublet of doublets of triplets) around 5.90 ppm due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (-CH=CH₂) are diastereotopic and will appear as two separate signals around 5.30 and 5.20 ppm, each as a doublet of quartets. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected around 4.57 ppm as a doublet of triplets.
- **Stearate Chain Protons (δ 0.8-2.3 ppm):** The protons on the stearate chain exhibit characteristic signals for long-chain fatty acid esters. The α -methylene protons (-CH₂-COO-) are deshielded by the carbonyl group and appear as a triplet around 2.30 ppm. The β -methylene protons (-CH₂-CH₂-COO-) are found further upfield at approximately 1.62 ppm as a quintet. The large signal around 1.25 ppm corresponds to the remaining 14 methylene groups of the long alkyl chain. Finally, the terminal methyl protons (-CH₃) appear as a triplet around 0.88 ppm.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule.

Experimental Protocol (General):

- Sample Preparation: Dissolve approximately 20-50 mg of **allyl stearate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (zgpg30).
 - Number of Scans: 512-2048, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-200 ppm.

^{13}C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment
~173.3	C=O (Ester)
~132.5	-CH=CH ₂
~118.1	-CH=CH ₂
~65.1	-O-CH ₂ -
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.1	-(CH ₂) _n -
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Data sourced from PubChem and predicted values.[1]

Analysis and Interpretation:

- Carbonyl Carbon (δ ~173.3 ppm): The ester carbonyl carbon is the most downfield signal.
- Allyl Carbons (δ ~132.5, 118.1, 65.1 ppm): The two sp² hybridized carbons of the double bond appear at ~132.5 ppm (-CH=) and ~118.1 ppm (=CH₂). The sp³ hybridized carbon attached to the ester oxygen (-O-CH₂-) is found around 65.1 ppm.
- Stearate Chain Carbons (δ 14.1-34.4 ppm): The carbons of the stearate chain appear in the upfield region of the spectrum, with the terminal methyl carbon (-CH₃) being the most upfield

signal at ~14.1 ppm. The methylene carbons appear as a cluster of signals between 22.7 and 34.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **allyl stearate** is characterized by strong absorptions corresponding to the ester and alkene functionalities.

Experimental Protocol (General):

- Sample Preparation: A thin film of neat liquid **allyl stearate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

FTIR Spectral Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2925, ~2855	Strong, Sharp	C-H stretch (alkane)
~1740	Strong, Sharp	C=O stretch (ester)
~1647	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)
~990, ~915	Medium	=C-H bend (alkene, out-of-plane)

Data sourced from SpectraBase.[2]

Analysis and Interpretation:

- **Ester Group:** The most prominent peak in the spectrum is the strong, sharp absorption at approximately 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an ester. The C-O stretching vibration of the ester is observed as a strong band around 1170 cm⁻¹.
- **Alkene Group:** The presence of the allyl group is confirmed by several peaks. The =C-H stretching vibration appears as a medium intensity peak just above 3000 cm⁻¹ (~3080 cm⁻¹). The C=C stretching vibration is observed around 1647 cm⁻¹. The out-of-plane =C-H bending vibrations give rise to two characteristic peaks at approximately 990 cm⁻¹ and 915 cm⁻¹.
- **Alkyl Chain:** The long stearate chain is evidenced by the strong, sharp C-H stretching vibrations just below 3000 cm⁻¹ (~2925 and 2855 cm⁻¹) and the C-H bending vibration around 1465 cm⁻¹.

Mass Spectrometry (MS)

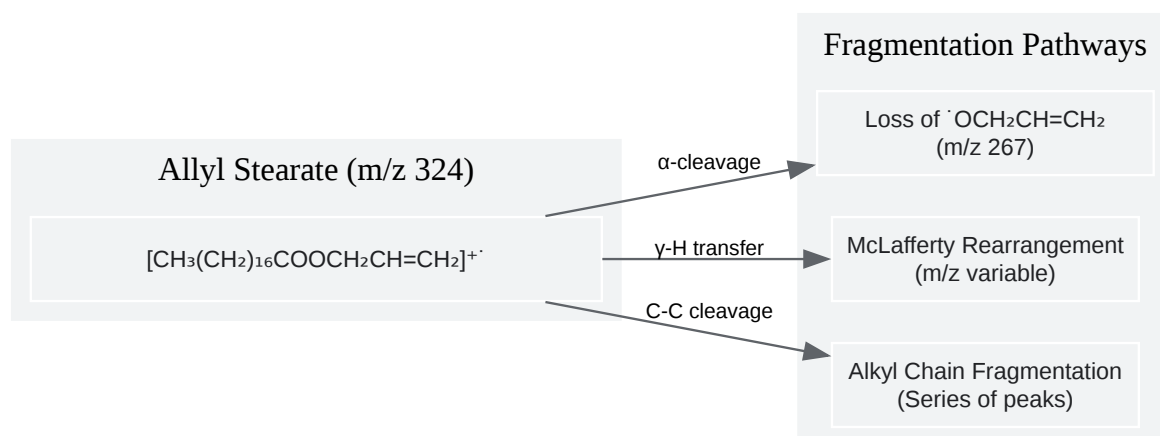
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (General):

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS).
- Ionization: Electron Ionization (EI) at 70 eV is typically used.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data:

- Molecular Ion (M^+): The molecular ion peak for **allyl stearate** ($C_{21}H_{40}O_2$) is expected at m/z 324.5. However, in EI-MS, the molecular ion peak for long-chain esters can be weak or absent.
- Key Fragmentation Patterns:
 - McLafferty Rearrangement: A characteristic fragmentation for esters, leading to a prominent peak.
 - Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the allyloxy radical ($\cdot OCH_2CH=CH_2$), leading to an acylium ion.
 - Cleavage within the Alkyl Chain: Fragmentation along the stearate chain will produce a series of peaks separated by 14 Da (CH_2).



[Click to download full resolution via product page](#)

Caption: Simplified fragmentation pathways of **allyl stearate** in EI-MS.

Analysis and Interpretation:

The mass spectrum of **allyl stearate** is expected to show a series of fragment ions that are characteristic of long-chain fatty acid esters. A significant peak at m/z 267 would correspond to the acylium ion $[\text{CH}_3(\text{CH}_2)_{16}\text{CO}]^+$ formed by the loss of the allyloxy radical. The spectrum will also likely display a series of peaks with m/z values of 43, 57, 71, 85, etc., corresponding to $[\text{C}_n\text{H}_{2n+1}]^+$ fragments from the cleavage of the alkyl chain. The base peak may correspond to a smaller, more stable fragment. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.^[1]

Conclusion

The spectroscopic characterization of **allyl stearate** through NMR, IR, and Mass Spectrometry provides a complete picture of its molecular structure. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key ester and alkene functional groups, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of **allyl stearate** in various applications.

References

- PubChem. **Allyl stearate**. National Center for Biotechnology Information. [[Link](#)]
- COSMILE Europe. **ALLYL STEARATE/VA COPOLYMER**. [[Link](#)]
- EWG Skin Deep. **ALLYL STEARATE/ VA COPOLYMER**. [[Link](#)]
- INCI Beauty. **ALLYL STEARATE/VA COPOLYMER**. [[Link](#)]
- GSRS. **ALLYL STEARATE**. [[Link](#)]
- University of Colorado Boulder. NMR Chemical Shifts. [[Link](#)]

- Vieira Barbosa, J., et al. (2025). Synthesis and Characterization of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents for Latexes. ResearchGate. [[Link](#)]
- ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [[Link](#)]
- Table of characteristic proton NMR chemical shifts. [[Link](#)]
- SpectraBase. **ALLYL STEARATE**, TECHNICAL. [[Link](#)]
- University of Cambridge. Chemical shifts. [[Link](#)]
- ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [[Link](#)]
- precisionFDA. **ALLYL STEARATE**. [[Link](#)]
- Fernandes, M., & Kaminsky, W. (n.d.). 1 H-NMR spectra of allyl ethyl ether (AEE) monomer (top) and... ResearchGate. [[Link](#)]
- AOCS. Saturated Fatty Acids and Methyl Esters. [[Link](#)]
- ResearchGate. 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO. [[Link](#)]
- Wang, J., et al. Synthesis and Characterization of Allyl Ester of Dehydroabiatic Acid. [[Link](#)]
- Zhang, Y., et al. (2025). Design and Synthesis of a New Mannitol Stearate Ester-Based Aluminum Alkoxide as a Novel Tri-Functional Additive for Poly(Vinyl Chloride) and Its Synergistic Effect with Zinc Stearate. ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Allyl stearate | C21H40O2 | CID 80500 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. dev.spectrabase.com \[dev.spectrabase.com\]](https://dev.spectrabase.com)
- To cite this document: BenchChem. [Spectroscopic Characterization of Allyl Stearate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596449/docs#spectroscopic-characterization-of-allyl-stearate-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)